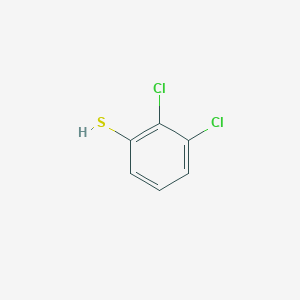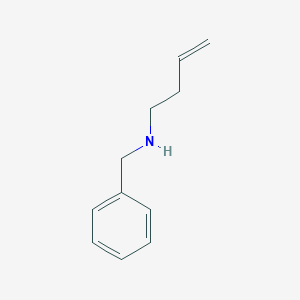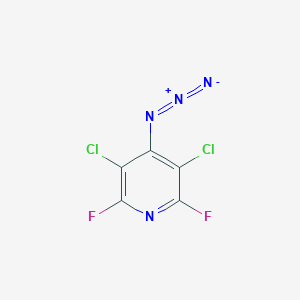
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of indole and malonic acid and is commonly used as a building block in the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for bioimaging applications.
Wirkmechanismus
The mechanism of action of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is not well understood. However, it has been suggested that it may act as a substrate for enzymes such as malonic acid decarboxylase and indole-3-acetic acid (IAA) oxidase.
Biochemical and Physiological Effects:
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in scientific research. One potential application is in the development of fluorescent probes for bioimaging applications. It could also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester involves the condensation of indole with diethyl malonate in the presence of a base catalyst such as sodium ethoxide. The resulting product is a pale yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Eigenschaften
CAS-Nummer |
18781-64-1 |
|---|---|
Produktname |
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester |
Molekularformel |
C17H23NO4 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
diethyl 2-(3,3-dimethyl-1,2-dihydroindol-2-yl)propanedioate |
InChI |
InChI=1S/C17H23NO4/c1-5-21-15(19)13(16(20)22-6-2)14-17(3,4)11-9-7-8-10-12(11)18-14/h7-10,13-14,18H,5-6H2,1-4H3 |
InChI-Schlüssel |
IXTVNCDUYYHZIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
Synonyme |
2-(3,3-Dimethylindolin-2-yl)malonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



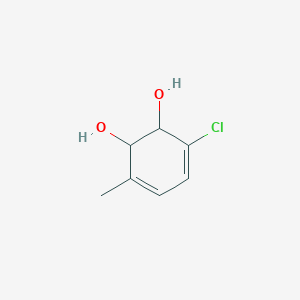
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
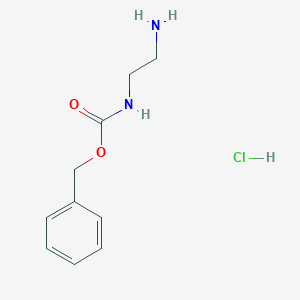

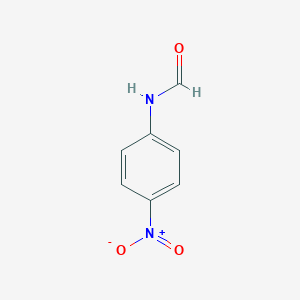
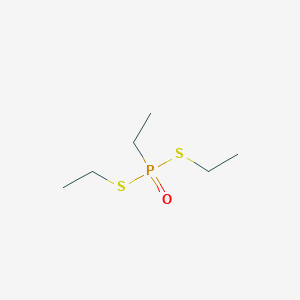
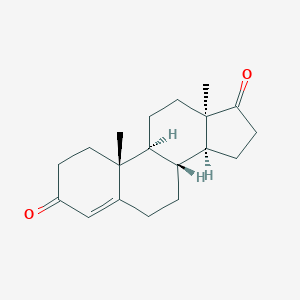

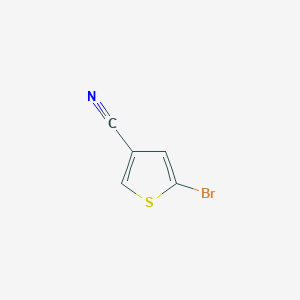

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
